molecular formula C11H13N3 B1589287 1-(3-Cyanophenyl)piperazine CAS No. 178928-58-0

1-(3-Cyanophenyl)piperazine

Cat. No.: B1589287
CAS No.: 178928-58-0
M. Wt: 187.24 g/mol
InChI Key: LJUHEEFEADORHV-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)piperazine, also known as 3-(Piperazin-1-yl)benzonitrile, is a chemical compound with the molecular formula C11H13N3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyanophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Cyanophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 1-(2-Cyanophenyl)piperazine
  • 1-(4-Cyanophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine

Comparison: 1-(3-Cyanophenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

3-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHEEFEADORHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467213
Record name 1-(3-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178928-58-0
Record name 1-(3-Cyanophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178928-58-0
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Synthesis routes and methods I

Procedure details

3-Aminobenzonitrile (6.1 g, 52 mmol) and bis(2-chloroethyl)amine hydrochloride (10 g, 57 mmol) were dissolved in xylene (100 ml), and the resulting solution was stirred at 150 to 160° C. for 5 hours. Supernatant fluid of the reaction solution was discarded, the remaining residue was dissolved in sodium hydroxide aqueous solution (1 N) and then the reaction product was extracted therefrom with ethyl acetate. The extract was washed with saturated brine, and then the compound obtained by the evaporation of the solvent under a reduced pressure was separated and purified by a silica gel column chromatography to obtain 3.2 g of the title compound (17 mmol, 34% in yield). A portion of the thus obtained compound was made into hydrochloric acid salt by treating it with hydrochloric acid-saturated methanol.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

A mixture of 3-fluorobenzonitrile (3.0 g, 25 mmol), piperazine (11.8 g, 137 mmol) and dimethylsulphoxide (20 ml) is heated at 100° C. for 48 hours under an atmosphere of nitrogen. The reaction mixture is then cooled, poured into water (200 ml) and the resultant precipitate collected. This solid is chromatographed on silica gel (dichloromethane) to give the title compound as a white solid (6.7 g). 1H NMR (DMSO, 500 MHz) δ7.15-7.40 (m, 4H), 3.28 (m, 3H), 3.12 (m, 1H), 2.80 (m, 1H), 2.59 (m, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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